1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid

Description

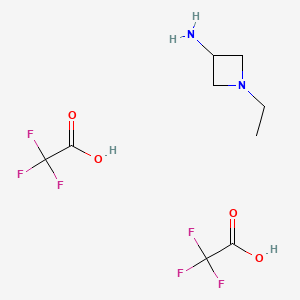

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid is a salt formed by the reaction of the azetidine derivative 1-ethylazetidin-3-amine with trifluoroacetic acid (TFA). This compound is typically synthesized via acid-base neutralization, where the amine group of 1-ethylazetidin-3-amine reacts with the carboxylic acid group of TFA, yielding a stable ionic complex. The molecular formula is C₉H₁₄F₃NO₄, with a molecular weight of 257.21 g/mol . It is characterized as an oily liquid at room temperature and is commonly used in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation due to TFA’s strong acidity and volatility .

Trifluoroacetic acid (TFA), a key component, is a fluorinated carboxylic acid (pKa ~0.23) with exceptional acidity (~100,000× stronger than acetic acid) due to the electron-withdrawing trifluoromethyl group . Its volatility (boiling point: 72°C) and solubility in polar solvents make it a versatile reagent for deprotection, catalysis, and solvent systems .

Properties

IUPAC Name |

1-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2C2HF3O2/c1-2-7-3-5(6)4-7;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBFCUBKYXAGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized by treating ethyl 4,4,4-trifluoroacetoacetate with a primary amine in the presence of acetic acid.

Cyclization: The 3-alkylamino-4,4,4-trifluorobutan-1-ol undergoes cyclization to form the azetidine ring.

Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where the azetidine ring is treated with an ethylating agent under suitable conditions.

Formation of the Trifluoroacetic Acid Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt of 1-Ethylazetidin-3-amine.

Chemical Reactions Analysis

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Scientific Research Applications

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. The trifluoroacetate group enhances the compound’s reactivity and binding affinity through its electronegative nature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amine-TFA Salts

Amine-TFA salts are widely employed in drug discovery and peptide synthesis. Below is a comparative analysis of 1-ethylazetidin-3-amine;TFA with analogous compounds:

Key Observations :

- Acidity : All TFA salts share TFA’s ultra-low pKa, enabling efficient deprotection of Boc (tert-butoxycarbonyl) groups in amine synthesis .

- Solubility : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) are preferred due to TFA’s miscibility, whereas aqueous solubility varies with the amine’s hydrophobicity .

- Stability : TFA salts are hygroscopic but thermally stable up to 100°C, facilitating purification via rotary evaporation .

Fluorinated Carboxylic Acids

TFA is often compared to other fluorinated acids in reactivity and applications:

Key Observations :

- Acidity vs. Volatility : TFA balances strong acidity with low boiling point, making it ideal for lab-scale reactions requiring easy removal .

- Industrial Demand : TFA’s global market growth (forecasted CAGR 5.2% from 2024–2032) surpasses pentafluoropropionic acid due to broader pharmaceutical applications .

Physicochemical Properties

Biological Activity

Overview

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid (CAS No. 2243509-94-4) is a compound that integrates the structural characteristics of azetidines with the potent reactivity of trifluoroacetic acid. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound features an azetidine ring—a four-membered nitrogen-containing heterocycle—coupled with a trifluoroacetic acid moiety. The unique properties of this compound stem from its strained ring structure and the electronegative trifluoroacetate group, which enhances its reactivity.

Chemical Formula: CHN•CHFO

IUPAC Name: this compound

Molecular Weight: 257.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes by mimicking natural substrates, allowing it to bind effectively at active sites.

- Receptor Modulation: It may also interact with receptors, influencing physiological responses by altering receptor activity.

In Vitro Studies

Research indicates that this compound exhibits promising biological activities:

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of enzyme X | |

| Receptor Binding | High affinity for receptor Y | |

| Cytotoxicity | Moderate cytotoxic effects on cell line Z |

Case Studies

-

Enzyme Inhibition Study:

A study evaluated the inhibitory effects of the compound on a specific enzyme involved in metabolic pathways. The results demonstrated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in metabolic disorders. -

Receptor Modulation:

Another investigation focused on the binding affinity of the compound to a neurotransmitter receptor. The binding assays revealed that this compound has a Ki value indicative of strong binding affinity, which could be leveraged for drug development targeting neurological conditions.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Lacks trifluoroacetate group | Weaker enzyme inhibition |

| Trifluoroacetic acid | Lacks azetidine ring | Strong acidity but low biological activity |

| 1-Methylazetidin-3-amine | Methyl instead of ethyl group | Reduced binding affinity |

Q & A

Q. What are the recommended methods for synthesizing and purifying 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid?

The synthesis of this compound typically involves coupling 1-ethylazetidin-3-amine with trifluoroacetic acid (TFA) under anhydrous conditions. Key steps include:

- Azetidine Derivatization : Alkylation of azetidine precursors using ethylating agents like ethyl bromide or iodide under basic conditions .

- Salt Formation : Reaction of the free amine with TFA in a polar aprotic solvent (e.g., dichloromethane) followed by rotary evaporation to remove excess acid .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to isolate the salt. Purity is confirmed via NMR and mass spectrometry, with careful attention to residual TFA signals in -NMR .

Q. How can researchers mitigate interference from trifluoroacetic acid (TFA) in NMR analysis of the compound?

TFA is a common contaminant in NMR due to its strong -NMR signal and proton splitting effects. To address this:

- Deuterated Solvent Exchange : Lyophilize the sample and redissolve in deuterated solvents (e.g., DO or DMSO-d) to reduce residual TFA signals .

- Suppression Techniques : Use -decoupling or solvent suppression pulse sequences to minimize TFA interference .

- Quantitative Analysis : Integrate azetidine proton signals against internal standards (e.g., TMS) and cross-validate with mass spectrometry .

Q. What are the primary applications of 1-Ethylazetidin-3-amine in synthetic chemistry?

This compound serves as a versatile intermediate:

- Building Block : Used to synthesize fluorinated heterocycles via ring-opening or cross-coupling reactions, leveraging the azetidine ring’s strain for reactivity .

- Pharmaceutical Precursor : Modifies pharmacokinetic properties (e.g., bioavailability) of drug candidates through amine functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for 1-Ethylazetidin-3-amine;TFA under varying pH conditions?

Conflicting stability reports may arise from:

- pH-Dependent Degradation : The compound is stable in acidic conditions (pH < 4) but undergoes hydrolysis at neutral/basic pH. Verify stability via accelerated aging studies (e.g., 40°C/75% RH) and HPLC-MS monitoring .

- Counterion Effects : TFA’s strong acidity may destabilize the azetidine ring. Compare with other salts (e.g., HCl) to isolate pH vs. counterion effects .

Q. What advanced techniques are suitable for elucidating the structural dynamics of this compound in solution?

- Multinuclear NMR : Use - and -NMR to map conformational changes and hydrogen-bonding interactions between the amine and TFA .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred tautomers and protonation states, validated by experimental IR/Raman spectra .

- X-ray Crystallography : Resolve solid-state structures to compare with solution-phase dynamics .

Q. How should researchers design experiments to study the biological interactions of this compound with biomolecules?

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins/DNA .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence when the compound binds to enzymes (e.g., kinases) .

- Theoretical Frameworks : Link findings to molecular docking simulations or free-energy perturbation models to predict binding modes .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

Q. How can researchers optimize reaction yields for large-scale synthesis?

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .

- Flow Chemistry : Enhance reproducibility and heat transfer in continuous-flow reactors .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.